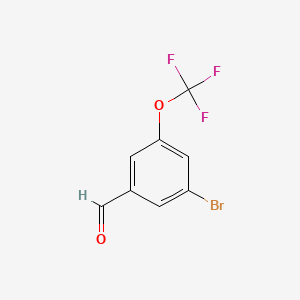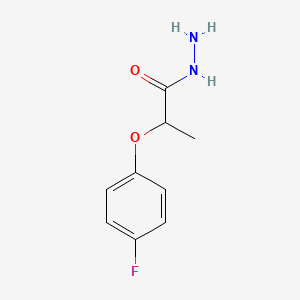
1-(4-Aminophenyl)-2-methylpropan-1-one
Vue d'ensemble
Description
1-(4-Aminophenyl)-2-methylpropan-1-one, also known as 4-aminophenyl-2-methylpropan-1-one, is an organic chemical compound that has a wide range of applications in the scientific and medical research fields. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is used as a reagent in organic synthesis and is also used in the synthesis of many other compounds.
Applications De Recherche Scientifique
Polyimide Synthesis
A related compound has been used in the design and synthesis of novel homopolyimides. These materials are known for their thermal stability, mechanical properties, and chemical resistance, making them suitable for high-performance applications such as aerospace and electronics .
Photophysical Properties
Another similar compound has been studied for its photophysical properties, particularly in the context of europium complexes. These complexes have potential applications in organic light-emitting diodes (OLEDs) and other photonic devices due to their ability to exhibit luminescence .
Electronics and Sensing
Derivatives of aminophenyl compounds have been explored for their function in electronic devices. For example, they have been used in field-effect transistors (FETs) channeled by reduced graphene oxide (rGO), which could lead to advancements in sensor technology and electronic components .
Mécanisme D'action
Target of Action
A structurally similar compound, a synthetic dichloro-substituted aminochalcone, has been studied for its antitrypanosomiasis activity . The protein targets of this compound in the evolutionary cycle of T. cruzi include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 . These proteins play crucial roles in the survival and proliferation of the parasite.
Mode of Action
The aforementioned similar compound acts on the active site of the cyp51 receptor, establishing a stable complex with the target . This interaction likely inhibits the normal function of the receptor, leading to the observed antitrypanosomiasis activity.
Biochemical Pathways
For instance, derivatives of 4-(4-aminophenyl)-3-morpholinone were found to interact with the DNA gyrase enzyme , which plays a critical role in DNA replication.
Pharmacokinetics
The structurally similar compound mentioned earlier was found to present an alignment between permeability and hepatic clearance, although it presents low metabolic stability . This suggests that the compound may be rapidly absorbed and cleared from the body, potentially limiting its bioavailability.
Result of Action
cruzi, suggesting that it may have potential as a therapeutic agent .
Propriétés
IUPAC Name |
1-(4-aminophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFARCDAVMVFNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408845 | |
| Record name | 1-(4-aminophenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95249-12-0 | |
| Record name | 1-(4-aminophenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-aminophenyl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Amino[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B1276839.png)



![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)


![2-Azaspiro[5.5]undecane](/img/structure/B1276859.png)



![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)

